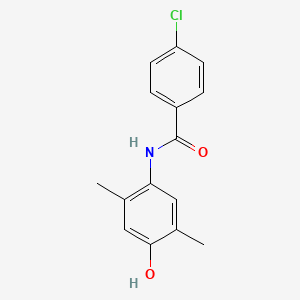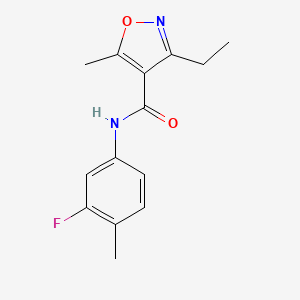
N-(2-phenoxyphenyl)-2-pyrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to “N-(2-phenoxyphenyl)-2-pyrazinecarboxamide” has been reported in the literature . For instance, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (nimesulide) is a well-known brain cyclooxygenase (COX) inhibitor . The synthesis of such compounds often involves complex organic chemistry reactions .
科学的研究の応用
Medicine: Antimycobacterial Agent
“N-(2-phenoxyphenyl)pyrazine-2-carboxamide” has shown promising results as an antimycobacterial agent . It has been evaluated for its efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). The compound’s mechanism of action is believed to involve the disruption of bacterial cell membrane function, particularly at acidic pH levels, which is characteristic of the intracellular environment of mycobacteria .
Agriculture: Growth Inhibition
In the agricultural sector, this compound has been studied for its ability to inhibit the growth of Leuconostoc mesenteroides , a bacterium that can cause spoilage in crops and food products. Its potential as a protective agent against bacterial contamination in agricultural produce is a significant area of research.
Material Science: Polymer Synthesis
The pyrazinecarboxamide structure is utilized in material science for the synthesis of polymeric copper complexes . These complexes have potential applications in creating new materials with unique properties, such as enhanced conductivity or structural integrity.
Environmental Science: Photosynthesis Inhibition
Research has indicated that derivatives of pyrazinecarboxamide, including “N-(2-phenoxyphenyl)pyrazine-2-carboxamide,” can act as inhibitors of photosynthetic electron transport in plant chloroplasts . This application is particularly relevant in studying the environmental impact of chemicals on plant life.
Biochemistry: Enzyme Inhibition
In biochemistry, the compound has been explored for its role in enzyme inhibition. It’s been shown to affect the activity of enzymes involved in the biosynthesis of mycobacterial cell walls, which is crucial for the survival of the bacteria .
Pharmacology: Drug Development
The pharmacological properties of “N-(2-phenoxyphenyl)pyrazine-2-carboxamide” are being investigated for drug development, especially as part of combination therapy with other antitubercular drugs like isoniazid and rifampicin . Its role in shortening therapy duration by targeting semi-dormant mycobacteria is of particular interest.
将来の方向性
The future directions for research on “N-(2-phenoxyphenyl)-2-pyrazinecarboxamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . These studies could provide valuable insights into the potential applications of this compound.
作用機序
Mode of Action
It’s known that the compound has a significant in vitro antimycobacterial activity This suggests that it may interact with its targets in a way that inhibits the growth or replication of Mycobacterium species
Biochemical Pathways
Given its antimycobacterial activity, it likely affects pathways crucial to the survival and replication of mycobacterium species
Pharmacokinetics
Lipophilicity is a key factor related to the cell transmembrane transport and other biological processes . Therefore, the lipophilicity of N-(2-phenoxyphenyl)pyrazine-2-carboxamide may play a role in its bioavailability.
Result of Action
It has been found to have significant in vitro antimycobacterial activity . This suggests that it may inhibit the growth or replication of Mycobacterium species at the molecular and cellular levels.
特性
IUPAC Name |
N-(2-phenoxyphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-17(15-12-18-10-11-19-15)20-14-8-4-5-9-16(14)22-13-6-2-1-3-7-13/h1-12H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWBWNNYBVXVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyphenyl)pyrazine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5878920.png)

![1-[2,4-bis(methylsulfonyl)phenyl]piperidine](/img/structure/B5878927.png)
![5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5878932.png)




![N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5878971.png)
![4-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5878978.png)

![N-[4-(benzyloxy)phenyl]-2-methoxyacetamide](/img/structure/B5879007.png)
